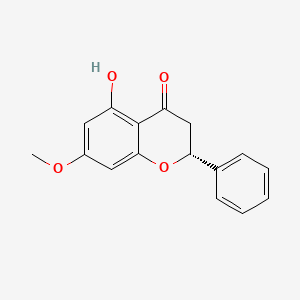

Pinostrobin

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |

InChI Key |

ORJDDOBAOGKRJV-CQSZACIVSA-N |

SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

Synonyms |

5-hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one 5-hydroxy-7-methoxyflavanone pinostrobin |

Origin of Product |

United States |

Foundational & Exploratory

Pinostrobin's Role in Inflammatory Signaling: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the signaling pathways modulated by pinostrobin (B192119), a natural flavonoid with demonstrated anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic agents for inflammatory diseases. Herein, we detail the molecular mechanisms of this compound, present quantitative data on its efficacy, outline key experimental protocols, and visualize the complex signaling cascades involved.

Core Anti-Inflammatory Mechanisms of this compound

This compound, a flavanone (B1672756) found in various plants, exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Emerging evidence also suggests a potential role in modulating the NLRP3 inflammasome.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly attenuate this pathway at multiple key points.[1][2][3][4][5][6][7]

Studies have demonstrated that this compound treatment leads to a marked reduction in the production and secretion of major inflammatory cytokines and chemokines, including IL-6, TNF-α, IL-8, MCP-1/CCL2, and CXCL10/IP10.[1][3][4][5][6][7] This inhibition is achieved, at least in part, by preventing the lipopolysaccharide (LPS)-induced phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB.[1][2][3][4] By stabilizing IκB-α, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1][2][3][4]

Molecular docking studies further suggest that this compound may directly interact with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, thereby hindering the binding of LPS and the initiation of the downstream NF-κB signaling cascade.[8]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including p38, ERK1/2, and JNK, are also critically involved in the inflammatory response. While research into this compound's effects on these pathways in the context of inflammation is less extensive than for NF-κB, some studies indicate its modulatory potential. For instance, this compound has been observed to influence the phosphorylation of p38 and ERK in other cellular contexts, suggesting a plausible mechanism for its anti-inflammatory action through these pathways as well. Further investigation is warranted to fully elucidate these interactions in inflammatory models.

The NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. While direct experimental evidence is still forthcoming, an upcoming publication suggests that this compound may target the assembly of the NLRP3 inflammasome, presenting a novel and significant mechanism for its anti-inflammatory effects. This potential interaction warrants close attention from the research community.

JAK-STAT and PPAR-gamma Signaling Pathways

Currently, there is a lack of significant scientific evidence to suggest that this compound directly modulates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) or the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways in the context of inflammation. Future research may explore these potential avenues.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Target | Cell Line | IC50 Value | Reference |

| 5-Lipoxygenase (5-LOX) | Not Specified | 0.499 µM | [3] |

| Cyclooxygenase-2 (COX-2) | Not Specified | 285.67 µM | [3][9] |

| IL-6 Secretion | LPS-stimulated macrophages | ~30 µM | [10] |

| Keratinocyte (HaCaT) Inhibition | HaCaT cells | 30.76 µg/mL | [11] |

Table 2: In Vivo Anti-inflammatory Activity of this compound in TPA-Induced Ear Edema in Mice

| Treatment | Dose (mg/ear) | Inhibition of Edema (%) at 6h | Inhibition of Edema (%) at 24h | Reference |

| This compound | 1.5 | - | - | |

| This compound | 2.0 | - | - | |

| This compound | 3.0 | - | - | |

| This compound-βCD | 1.5 | 55.0 | - | |

| This compound-βCD | 3.0 | 68.8 | 64.7 | |

| This compound-HPβCD | 1.5 | 76.1 | 71.9 | |

| This compound-HPβCD | 2.0 | 64.3 | 55.8 | |

| This compound-HPβCD | 3.0 | 80.1 | 73.5 |

TPA: 12-O-tetradecanoylphorbol-13-acetate, βCD: beta-cyclodextrin, HPβCD: hydroxypropyl-beta-cyclodextrin

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the anti-inflammatory effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

Human THP-1 monocytes are a commonly used cell line for studying macrophage-mediated inflammation.[1]

-

Cell Maintenance: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

-

Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

This compound Treatment: Pre-treat differentiated macrophages with various concentrations of this compound (e.g., 10-100 µM) for 1-3 hours prior to inducing inflammation.

-

Inflammation Induction: Induce an inflammatory response by treating the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of pro-inflammatory cytokines in cell culture supernatants.[1][3][5][6][7]

-

Sample Collection: Collect the cell culture supernatants after treatment with this compound and LPS.

-

ELISA Procedure: Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the commercially available kits.

-

Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples by interpolating from the standard curve.

Western Blotting for Signaling Protein Analysis

Western blotting is employed to detect the expression and phosphorylation status of key proteins in the signaling pathways.[1][9][12][13][14]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., phospho-IκBα, total IκBα, p65, phospho-p38) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vivo TPA-Induced Ear Edema Model

This animal model is used to assess the topical anti-inflammatory activity of compounds.[2]

-

Animal Acclimatization: Acclimatize male Swiss mice for at least one week before the experiment.

-

Edema Induction: Topically apply 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone (B3395972) to the inner and outer surfaces of the right ear of each mouse.

-

Treatment Application: Apply this compound (dissolved in a suitable vehicle) to the same ear at various doses (e.g., 1.5, 2.0, and 3.0 mg/ear) immediately after TPA application. The left ear serves as a control.

-

Edema Measurement: Measure the thickness of both ears at different time points (e.g., 4, 6, and 24 hours) after TPA application using a digital micrometer.

-

Data Analysis: Calculate the percentage of edema inhibition by comparing the change in ear thickness of the treated group with the vehicle control group.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential, primarily through the robust inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a wide array of pro-inflammatory mediators makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. The emerging evidence of its interaction with the NLRP3 inflammasome opens up new avenues for research into its precise molecular mechanisms.

Future studies should focus on:

-

A more detailed elucidation of this compound's effects on the MAPK signaling pathways in inflammatory contexts.

-

Confirmation and detailed characterization of the interaction between this compound and the NLRP3 inflammasome.

-

Exploratory studies to determine if this compound has any modulatory effects on the JAK-STAT and PPAR-gamma pathways.

-

Preclinical and clinical studies to evaluate the safety and efficacy of this compound in relevant disease models and eventually in humans.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a novel anti-inflammatory therapeutic. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of further impactful research in this promising area.

References

- 1. This compound Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. oamjms.eu [oamjms.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Pinostrobin: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin (B192119), a naturally occurring dihydroflavonoid, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. Found in a variety of natural sources, including honey, propolis, and several plant species such as Boesenbergia rotunda (fingerroot), this bioactive compound has demonstrated a wide spectrum of effects, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core methods used to screen for the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to equip researchers with the necessary information to effectively study this multifaceted molecule.

Anti-inflammatory Activity Screening

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory mediators. The screening methods for this activity primarily focus on cell-based assays that measure the inhibition of inflammatory responses and enzyme-based assays targeting specific inflammatory enzymes.

Key Signaling Pathway: NF-κB

A primary mechanism underlying the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5][6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been found to suppress this activation by blocking IκB-α phosphorylation and degradation, thereby preventing NF-κB's nuclear translocation.[1]

Experimental Protocols

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 or THP-1) in 96-well plates and stimulate them with an inflammatory agent like LPS (1 µg/mL). Co-treat the cells with various concentrations of this compound.

-

Sample Collection: After a specified incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a microplate with a capture antibody, adding the collected supernatants, followed by a detection antibody conjugated to an enzyme, and finally a substrate that produces a measurable color change.

-

Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, and 5-LOX enzymes, which are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.

Protocol (General):

-

Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., ovine COX-2 or human recombinant 5-LOX) and its respective substrate (e.g., arachidonic acid).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known inhibitor (positive control) for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the product formation using a suitable method. For COX assays, this can be done colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8] For 5-LOX assays, a fluorometric detection of the product can be employed.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Quantitative Data Summary: Anti-inflammatory Activity

| Assay | Target | Cell Line/Enzyme | IC50 (µM) | Reference |

| 5-LOX Inhibition | 5-Lipoxygenase | Human Recombinant 5-LOX | 0.499 | [6] |

| COX-2 Inhibition | Cyclooxygenase-2 | Ovine COX-2 | 285.67 | [6] |

| IL-6 Secretion | Interleukin-6 | LPS-stimulated macrophages | 30 |

Anticancer Activity Screening

This compound has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. The screening methods for anticancer activity are crucial for determining its potential as a therapeutic agent.

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, T47D) in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[4]

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary: Anticancer Activity

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| T47D | Breast Cancer | 2.93 | [13][14][15] |

| HeLa | Cervical Cancer | 0.1 (100 µM) | [16] |

Neuroprotective Activity Screening

This compound has shown promise in protecting neuronal cells from damage induced by various neurotoxins, suggesting its potential in the context of neurodegenerative diseases.

Key Signaling Pathway: Nrf2

The neuroprotective effects of this compound are partly attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

Experimental Protocols

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Protocol:

-

Cell Culture and Treatment: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate.[16] Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).[17]

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as β-amyloid peptide (Aβ) or 6-hydroxydopamine (6-OHDA), for 24 hours to induce cell death.[17]

-

Sample Collection: Carefully collect the cell culture supernatant.

-

LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and an untreated control. A decrease in LDH release in this compound-treated cells compared to the toxin-only treated cells indicates a neuroprotective effect.

Quantitative Data Summary: Neuroprotective Activity

| Assay | Cell Line | Neurotoxin | EC50 | Reference |

| Cell Viability | PC12 | β-amyloid (25-35) | ~10-40 µM (Significant protection) | [17] |

| Antiviral (HSV-1) | Vero | HSV-1 | 22.71 µg/mL | [18] |

Antioxidant Activity Screening

This compound's chemical structure, characteristic of flavonoids, endows it with significant antioxidant properties. These are typically evaluated using in vitro chemical assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents.

Experimental Protocols

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[19][20][21][22][23] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol.[20][23]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of this compound at various concentrations with the DPPH solution.[20]

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[23]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[19][22]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The results can also be expressed as Trolox equivalents, where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[17][24][25][26][27] The increase in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.

Protocol:

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃.[25][27]

-

Reaction: Mix the sample containing this compound with the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time.

-

Absorbance Reading: Measure the absorbance of the blue-colored solution at 593 nm.[24][27]

-

Data Analysis: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

Quantitative Data Summary: Antioxidant Activity

| Assay | Method | Result | Reference |

| Antioxidant Capacity | DPPH | Expressed as Trolox equivalents | [28] |

| Antioxidant Capacity | FRAP | Expressed as Trolox equivalents | [28] |

Other Biological Activities and Associated Signaling Pathways

Beyond the core activities detailed above, this compound has been investigated for other biological effects, each associated with specific molecular mechanisms.

Melanogenesis and the cAMP/PKA Pathway

This compound has been shown to stimulate melanogenesis, the process of melanin (B1238610) production.[29][30][31][32] This effect is mediated through the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[29][30][31] Activation of this pathway leads to the phosphorylation of CREB, which in turn upregulates the expression of the master regulator of melanogenesis, MITF (microphthalmia-associated transcription factor).[29][30]

Conclusion

This technical guide provides a comprehensive overview of the primary screening methods for evaluating the diverse biological activities of this compound. The detailed experimental protocols, summarized quantitative data, and visual representations of key signaling pathways offer a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry. The multifaceted nature of this compound's bioactivity, spanning anti-inflammatory, anticancer, neuroprotective, and antioxidant effects, underscores its potential as a lead compound for the development of novel therapeutics. Further in-depth studies employing these and other advanced screening methodologies will be crucial in fully elucidating the therapeutic promise of this remarkable natural product.

References

- 1. This compound Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchhub.com [researchhub.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. scholar.unair.ac.id [scholar.unair.ac.id]

- 16. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. mdpi.com [mdpi.com]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. Determination of DPPH radical scavenging activity [bio-protocol.org]

- 22. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 23. marinebiology.pt [marinebiology.pt]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 26. zen-bio.com [zen-bio.com]

- 27. cosmobiousa.com [cosmobiousa.com]

- 28. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery of this compound as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Discovery of this compound as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Pinostrobin: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostrobin (B192119), a dietary flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, and the methodologies for its extraction, isolation, and characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound is a flavanone (B1672756) naturally occurring in a variety of plant species, as well as in honey and propolis. The primary plant sources belong to diverse families such as Pinaceae, Zingiberaceae, Fabaceae, and Lauraceae. First discovered in the heartwood of Pinus strobus, this compound is also prominently found in "fingerroot" (Boesenbergia rotunda or Boesenbergia pandurata) and pigeon pea (Cajanus cajan).[1] Other notable plant sources include Alpinia galanga, Salvia texana, and Carya tonkinensis.[1][2] The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the quantitative yield of this compound from various natural sources as reported in the scientific literature. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common analytical techniques employed for quantification.

| Natural Source | Plant Part | Extraction/Analysis Method | This compound Yield (% w/w) | Reference |

| Boesenbergia rotunda | Rhizome | Non-chromatographic isolation | 2.36% | [3] |

| Boesenbergia pandurata | Rhizome | Reflux extraction with ethanol | 2.89% (in dried rhizomes) | [4][5] |

| Boesenbergia rotunda | Rhizome | Maceration with 95% ethanol, Sephadex LH20 gel filtration | 0.86% | |

| Boesenbergia rotunda | - | TLC Densitometry | 0.5 - 1.7% | [6] |

| Boesenbergia rotunda | - | RP-HPLC | 0.2 - 1.5% | [6] |

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The biosynthesis initiates with the amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of this compound are:

-

L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H).

-

p-Coumaric acid is activated by coenzyme A to produce p-coumaroyl-CoA in a reaction catalyzed by 4-coumarate:CoA ligase (4CL).

-

The central step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form naringenin chalcone .

-

Naringenin chalcone undergoes stereospecific cyclization to form naringenin (a flavanone) catalyzed by chalcone isomerase (CHI).

-

Finally, naringenin is methylated at the 7-hydroxyl group by an O-methyltransferase (OMT) to yield This compound (5-hydroxy-7-methoxyflavanone).

An alternative intermediate in this pathway is This compound chalcone (2',6'-Dihydroxy-4'-methoxychalcone), which is subsequently cyclized to form this compound.

Diagram of this compound Biosynthesis Pathway

Experimental Protocols

Extraction and Isolation of this compound from Boesenbergia rotunda

This protocol describes a non-chromatographic method for the isolation of this compound.

Materials:

-

Dried and pulverized rhizomes of Boesenbergia rotunda

-

Petroleum ether (or petroleum benzene)

-

Rotary evaporator

-

Freezer (-20°C)

-

Filter paper and funnel

-

Beakers and flasks

Procedure:

-

Macerate 500 g of dried B. rotunda powder in 2.5 L of petroleum ether for 18 hours at room temperature.[3]

-

Filter the extract and evaporate the solvent using a rotary evaporator. The recovered solvent can be used for a second maceration of the plant material.[3]

-

Combine the liquid extracts from both macerations and concentrate under reduced pressure until the volume is approximately 100 mL.[3]

-

Store the concentrated extract at -20°C for 18 hours to allow for the formation of pale yellow precipitates.[3]

-

Filter the precipitates and dissolve them in 50 mL of warm methanol (around 60°C) with stirring for 15 minutes.[3]

-

Store the methanol solution at -20°C for 18 hours to induce recrystallization.[3]

-

Decant the supernatant and filter the resulting yellowish crystals.

-

Wash the crystals multiple times with cold methanol (4°C) until colorless this compound crystals are obtained.[3]

-

Dry the crystals at room temperature and weigh them to determine the yield.[3]

Characterization of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: Waters Alliance e2695 HPLC instrument with a photodiode array (PDA) detector.[7]

-

Column: C18 XTerra (5 µm, 150 mm × 4.6 mm i.d.).[7]

-

Mobile Phase: Isocratic elution with methanol/water (80:20, v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 254 nm.[7]

-

Injection Volume: 20 µL.[7]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: JEOL JNM-ECZ500R/S1 spectrometer or equivalent.[8]

-

Solvent: Deuterated methanol (MeOD) or Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

¹H NMR (500 MHz, MeOD): δ 7.32 (5H, m, H-2', H-3', H-4', H-5', H-6'), 6.01 (1H, d, J = 1.84 Hz), 5.96 (1H, d, J = 2.76 Hz, H-6), 5.33 (1H, dd, J = 10.08, 2.80 Hz, H-2), 3.74 (3H, s, 7-OMe), 2.90 (1H, dd, J = 12.84, 4.60 Hz, H-3), 2.63 (1H, dd, J = 12.84, 3.68 Hz, H-3).[9]

-

¹³C NMR (126 MHz, MeOD): δ 191.8 (C-4), 167.2 (C-7), 166.6 (C-5), 164.3 (C-9), 140.6 (C-1'), 129.7 (C-3', C-5'), 129.5 (H-4'), 127.3 (C-2', C-6'), 105.7 (C-10), 97.2 (C-6), 94.3 (C-8), 80.2 (C-2), 56.2 (C-7-OMe), 46.4 (C-3).[9]

General Experimental Workflow Diagram

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.

cAMP/PKA and p38 MAPK Signaling Pathways

In the context of melanogenesis, this compound has been shown to activate the cAMP/PKA and p38 MAPK signaling pathways.[1][2] This activation leads to the phosphorylation of the cAMP response element-binding protein (CREB) and inactivation of glycogen (B147801) synthase kinase 3 beta (GSK-3β).[1][2] These events converge to upregulate the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes like tyrosinase.

PI3K/Akt Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway.[3] In the context of intestinal inflammation, this inhibition leads to a downstream reduction in the expression of the chemokine CCL2.[3] The suppression of CCL2 subsequently hinders the migration and infiltration of macrophages, thereby alleviating inflammation.[3]

Conclusion

This compound is a readily available natural flavonoid with a well-defined biosynthetic pathway and a range of significant biological activities. The methodologies for its extraction, isolation, and characterization are well-established, facilitating further research into its therapeutic potential. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as cAMP/PKA, p38 MAPK, and PI3K/Akt, provides a solid foundation for its development as a novel therapeutic agent for a variety of diseases. This guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full potential of this promising natural compound.

References

- 1. Discovery of this compound as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [this compound targets the PI3K/AKT/CCL2 axis in intestinal epithelial cells to inhibit intestinal macrophage infiltration and alleviate dextran sulfate sodium-induced colitis in mice] [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Efficient Simultaneous Isolation of this compound and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography [mdpi.com]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

The Therapeutic Potential of Pinostrobin: A Comprehensive Technical Review

Introduction

Pinostrobin (B192119) is a naturally occurring dietary bioflavonoid, specifically a 5-hydroxy-7-methoxyflavanone, that has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] First isolated from the heartwood of pine trees (Pinus strobus), it is also abundantly found in various other plants, including fingerroot (Boesenbergia rotunda), Cajanus cajan, and propolis.[1][2][3] With a molecular weight of 270.28 g/mol , this compound has demonstrated a wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and antimicrobial effects.[2] Its favorable safety profile, with no significant toxicity observed in various studies, further enhances its potential as a candidate for the development of novel therapeutic agents.[1][4] This technical guide provides an in-depth review of the therapeutic potential of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the suppression of the NF-κB signaling pathway.[3][5][6]

Quantitative Data: Anti-inflammatory Activity of this compound

| Target Enzyme/Assay | IC50 Value (µM) | Experimental Model | Reference |

| 5-Lipoxygenase (5-LOX) | 0.499 | Enzyme Assay | [3][5] |

| Cyclooxygenase-2 (COX-2) | 285.67 | Enzyme Assay | [3][5] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects in part by inhibiting the lipopolysaccharide (LPS)-induced activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[6] It is suggested that this compound may directly bind to the MD2 and Toll-like receptor 4 (TLR4) complex, preventing LPS from activating the downstream cascade.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is not phosphorylated and cannot translocate to the nucleus, which in turn suppresses the transcription of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[2][6]

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol is based on methodologies described for assessing the anti-inflammatory effects of compounds on LPS-stimulated macrophages.[6]

-

Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

This compound Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 2 hours. A vehicle control (DMSO) is also included.

-

LPS Stimulation: After pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blot Analysis: To determine the effect on the NF-κB pathway, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IκB-α and NF-κB p65.

Antioxidant Activity

This compound demonstrates significant antioxidant properties through direct radical scavenging and by upregulating endogenous antioxidant defense systems. It can mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity of this compound

| Assay | IC50 Value | Source of this compound | Reference |

| DPPH Radical Scavenging | 557.97 µg/mL | Boesenbergia rotunda hexane (B92381) extract | [5] |

| Nitric Oxide (NO) Radical Scavenging | 2651.67 µg/mL | Boesenbergia rotunda hexane extract | [5] |

Mechanism of Action: Activation of the Nrf2/ARE Pathway

In neuroprotective contexts, this compound has been shown to suppress oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7] this compound promotes the phosphorylation of PI3K/Akt and ERK, which leads to the dissociation of Nrf2 from its inhibitor Keap1.[7] Subsequently, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[7] This enhances the cellular antioxidant capacity.

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant capacity of natural compounds.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Prepare a series of concentrations of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each this compound concentration to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

-

Include a blank well with 200 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentrations of this compound.

-

Anticancer Activity

This compound has demonstrated promising anticancer potential across various cancer cell lines.[4] It exerts its effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4] It has also been shown to target cancer stem-like cells, which are often responsible for tumor recurrence and chemoresistance.[8]

Quantitative Data: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value (mM) | Reference |

| T47D | Breast Cancer | 2.93 | [9] |

| MCF-7 | Breast Cancer | >1 (viability reduced at 1000 µM) | [10] |

| MDA-MB-231 | Breast Cancer | >1 (viability reduced at 750-1000 µM) | [10] |

| A549 | Lung Cancer | 6.03 ± 0.21 µg/mL (Panduratin A, another compound from the same source) | [3] |

| H1975 | Lung Cancer | 5.58 ± 0.15 µg/mL (Panduratin A) | [3] |

Note: Some studies report IC50 values for related compounds or indicate effects at high concentrations rather than a specific IC50 for this compound.

Mechanism of Action: Induction of ROS-Mediated Apoptosis

One of the key anticancer mechanisms of this compound is the induction of apoptosis through the generation of reactive oxygen species (ROS).[4][8] In cancer stem-like cells, this compound treatment leads to increased intracellular ROS levels.[8] This oxidative stress causes a decrease in the mitochondrial membrane potential, which triggers the intrinsic apoptotic pathway.[8] This leads to DNA fragmentation and ultimately, programmed cell death.[8] Furthermore, this compound can induce cell cycle arrest by upregulating p21 and suppressing cyclin D1.[4]

Caption: this compound induces apoptosis via ROS generation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 6.25 to 1000 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Neuroprotective Effects

This compound has shown considerable potential in protecting neuronal cells from various insults, suggesting its utility in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[7][11] It can attenuate neurotoxin-induced cell death, reduce oxidative stress, and inhibit apoptosis in neuronal cells.[7][11]

Mechanism of Action in Neuroprotection

In models of Parkinson's disease, this compound protects dopaminergic neurons from MPTP/MPP+-induced neurotoxicity.[7] This protection is mediated through the activation of the Nrf2/ARE pathway, as described in the antioxidant section, which is partly regulated by the PI3K/Akt and ERK signaling pathways.[7] In Alzheimer's disease models, this compound protects against β-amyloid-induced neurotoxicity by inhibiting oxidative damage, preventing intracellular calcium overload, and suppressing the mitochondrial apoptotic pathway by increasing the Bcl-2/Bax ratio.[11]

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol is based on studies investigating the protective effects of compounds against β-amyloid toxicity.[11]

-

Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

Pre-treatment: PC12 cells are pre-treated with different concentrations of this compound for 2 hours.

-

Induction of Neurotoxicity: The cells are then exposed to 20 µM of β-amyloid peptide (Aβ25-35) for 24 hours to induce neurotoxicity.

-

Assessment of Cell Viability: Cell viability is measured using the MTT assay.

-

Measurement of LDH Release: Lactate dehydrogenase (LDH) activity in the culture medium is measured as an indicator of cell death.

-

Measurement of ROS and Calcium: Intracellular reactive oxygen species (ROS) and calcium levels are measured using fluorescent probes like DCFH-DA and Fura-2/AM, respectively.

-

Apoptosis Assays: Apoptosis can be assessed by measuring DNA fragmentation (e.g., TUNEL assay) and the expression of apoptotic proteins like Bcl-2 and Bax via Western blotting.

Antimicrobial and Antiviral Activity

This compound also possesses a broad range of anti-infective properties, demonstrating activity against various bacteria, fungi, and viruses.[2][12]

Quantitative Data: Antimicrobial Activity of this compound

| Organism | Activity | Value | Reference |

| Staphylococcus aureus | MIC | 10 µg/mL (for B. rotunda hexane extract) | [5] |

| Herpes Simplex Virus Type 1 (HSV-1) | Inhibition of viral replication | - | [2] |

| Human Coronavirus OC43 (HCoV-OC43) | Inhibition of viral replication | 32 µM | [13] |

| SARS-CoV-2 | Inhibition of main protease | - | [2] |

Mechanism of Action

-

Antibacterial: this compound can inhibit the growth of bacteria like Staphylococcus aureus and Bacillus subtilis.[2] It has also been shown to inhibit biofilm formation.[2]

-

Antiviral: this compound inhibits the replication of HSV-1 by binding to glycoprotein (B1211001) gD, which prevents viral adsorption.[2] Against coronaviruses like HCoV-OC43, it modulates the host's AHR/CYP1A1 pathway and lipid metabolism to suppress viral replication.[13] It can also inhibit the main protease of SARS-CoV-2.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

-

Serial Dilutions: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria without this compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Extraction and Isolation of this compound

This compound can be efficiently isolated from its natural sources, particularly the rhizomes of Boesenbergia rotunda. Non-chromatographic methods have been developed for simple, fast, and inexpensive isolation.[14]

Experimental Protocol: Non-Chromatographic Isolation from Boesenbergia rotunda

This protocol is adapted from a simplified method for isolating this compound.[14]

-

Preparation of Plant Material: Fresh rhizomes of B. rotunda are washed, thinly sliced, dried in an oven at 50°C for 24 hours, and then pulverized into a fine powder.

-

Extraction: The dried powder (e.g., 500 g) is macerated in petroleum ether (e.g., 2.5 L) for 18 hours. The solvent is then evaporated using a rotary evaporator.

-

Initial Crystallization: The concentrated liquid extract is stored at -20°C for 18 hours, during which pale yellow precipitates of this compound will form.

-

Recrystallization: The precipitates are filtered and dissolved in warm methanol (60°C). The solution is then stored again at -20°C for 18 hours to form yellowish crystals.

-

Purification: The crystals are filtered and washed with cold methanol (4°C) several times until they become colorless. The pure this compound crystals are then dried at room temperature.

-

Purity and Structural Verification: The purity of the isolated this compound can be determined by HPLC, and its chemical structure can be verified using spectroscopic methods like IR, UV, and NMR.[14]

Caption: A simplified workflow for the isolation of this compound.

Pharmacokinetics and Safety

Pre-clinical studies in rats have shown that this compound is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of about 0.133 hours.[15] However, its bioavailability is limited, and it undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation.[15][16] The compound is predominantly excreted via non-renal routes, with only a small amount of the parent compound found in urine, feces, and bile.[15][16] this compound is mostly distributed in the gastrointestinal tract.[15] Toxicity studies have indicated that this compound has a good safety profile, with no adverse effects observed at therapeutic doses (≤ 100 mg/kg) in animal models.[4] It has also been shown to be non-toxic and non-genotoxic even at high doses.[10]

Conclusion

This compound is a multifunctional flavonoid with significant therapeutic potential across a range of diseases. Its well-documented anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties, coupled with a favorable safety profile, make it a compelling candidate for further investigation and development. The mechanisms underlying its diverse effects often involve the modulation of key cellular signaling pathways, such as NF-κB and Nrf2. While pre-clinical data are promising, challenges such as limited bioavailability need to be addressed, potentially through novel drug delivery systems. Future clinical trials are essential to validate its efficacy and safety in humans and to translate the promising pre-clinical findings into tangible therapeutic applications.

References

- 1. Research Progress on the Pharmacological Effects and Molecular Mechanisms of this compound | Semantic Scholar [semanticscholar.org]

- 2. debuglies.com [debuglies.com]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boesenbergia rotunda and Its this compound for Atopic Dermatitis: Dual 5-Lipoxygenase and Cyclooxygenase-2 Inhibitor and Its Mechanistic Study through Steady-State Kinetics and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective Effects of this compound on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound from plants and propolis against human coronavirus HCoV-OC43 by modulating host AHR/CYP1A1 pathway and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Pinostrobin's Interaction with the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between pinostrobin (B192119), a naturally occurring flavonoid, and the nuclear factor-kappa B (NF-κ-B) signaling pathway. This compound has demonstrated significant anti-inflammatory properties, primarily through its modulation of this critical pathway.[1][2][3][4][5] This document outlines the quantitative effects of this compound on key inflammatory mediators, details the experimental methodologies used to ascertain these effects, and provides visual representations of the signaling cascades and experimental workflows.

Executive Summary

This compound, a bioactive flavanone (B1672756) found in various plants, has been identified as a potent inhibitor of the NF-κB signaling pathway.[1][2][3][4][5] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic diseases. Research indicates that this compound exerts its anti-inflammatory effects by preventing the activation of NF-κB, thereby inhibiting the downstream production of pro-inflammatory cytokines and chemokines.[1][2][3][4][5] The primary mechanism of action involves the inhibition of IκB-α phosphorylation and degradation, which consequently prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2][3][4][5] Furthermore, some evidence suggests that this compound may directly interfere with the upstream activation of this pathway by binding to the Toll-like receptor 4 (TLR4)/MD2 complex, preventing its activation by lipopolysaccharide (LPS).[6][7]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory mediators and key proteins in the NF-κB pathway. The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated human THP-1 macrophages and RAW 264.7 macrophages.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine and Chemokine Production

| Mediator | Cell Line | Stimulant | This compound Concentration (µM) | Inhibition (%) | Reference |

| IL-6 | THP-1 | LPS | 20 | Significant | [1][2][3][4][5] |

| TNF-α | THP-1 | LPS | 20 | Significant | [1][2][3][4][5] |

| IL-8 | THP-1 | LPS | 20 | Significant | [1][2][3][4][5] |

| MCP-1/CCL2 | THP-1 | LPS | 20 | Significant | [1][2][3][4][5] |

| CXCL10/IP-10 | THP-1 | LPS | 20 | Significant | [1][2][3][4][5] |

| IL-12 | RAW 264.7 | LPS | Not specified | Significant | [6] |

| TNF-α | RAW 264.7 | LPS | Not specified | Significant | [6] |

Table 2: Effects of this compound on Key NF-κB Pathway Proteins

| Protein | Effect | Cell Line | Stimulant | This compound Concentration (µM) | Method | Reference |

| p-IκB-α | Inhibition | THP-1 | LPS | Not specified | Western Blot | [1][2][3][4][5] |

| IκB-α Degradation | Inhibition | THP-1 | LPS | Not specified | Western Blot, Immunofluorescence | [1][2][3][4][5] |

| p-NF-κB (p65) | Inhibition | THP-1 | LPS | Not specified | Western Blot | [1][2][3][4][5] |

| NF-κB (p65) Nuclear Translocation | Inhibition | THP-1 | LPS | Not specified | Immunofluorescence | [1][2][3][4][5] |

| NF-κB (p65) Nuclear Translocation | Inhibition | RAW 264.7 | LPS | Not specified | Not specified | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound's interaction with the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-3 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 10 ng/mL).

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the production of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, IL-8, MCP-1, CXCL10) in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants are collected after treatment with this compound and/or LPS.

-

Commercially available ELISA kits specific for each cytokine/chemokine are used according to the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

-

The concentration of the analyte is determined by comparison with a standard curve.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of key components of the NF-κB pathway (e.g., p-IκB-α, IκB-α, p-NF-κB p65, total NF-κB p65).

-

Procedure:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the band intensities, which are normalized to a loading control like β-actin.

-

Immunofluorescence Staining

-

Objective: To visualize the nuclear translocation of the NF-κB p65 subunit.

-

Procedure:

-

Cells are grown on coverslips and subjected to the treatment protocol.

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

After blocking, cells are incubated with a primary antibody against NF-κB p65.

-

Following washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

-

The coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

Visualizations

Signaling Pathway Diagrams

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pinostrobin's Dual Influence on Cellular Signaling: A Technical Guide to the cAMP/PKA and p38 MAPK Pathways

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Pinostrobin (B192119), a Bioactive Flavanone, and its Effects on Key Cellular Signaling Cascades.

This technical guide provides an in-depth analysis of the effects of this compound on the cyclic AMP/protein kinase A (cAMP/PKA) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The information presented herein is a synthesis of current scientific literature, focusing on quantitative data, detailed experimental methodologies, and the visualization of the involved signaling pathways.

Executive Summary

This compound, a naturally occurring flavonoid found in honey and various plants, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] Recent research has elucidated its significant impact on two critical intracellular signaling pathways: the cAMP/PKA pathway and the p38 MAPK pathway. In the context of melanogenesis in B16F10 melanoma cells, this compound has been shown to activate both pathways, leading to an increase in melanin (B1238610) synthesis.[1][2][3] This dual activation highlights the compound's potential for targeted therapeutic applications. This guide will dissect the molecular interactions and downstream effects of this compound on these pathways, supported by quantitative data and detailed experimental protocols.

This compound's Effect on the cAMP/PKA Signaling Pathway

This compound has been identified as an activator of the cAMP/PKA signaling pathway. This activation initiates a cascade of events that ultimately influence gene expression and cellular function. In B16F10 cells, this compound treatment leads to increased phosphorylation of cAMP response element-binding protein (CREB) and glycogen (B147801) synthase kinase 3 beta (GSK-3β), and subsequent upregulation of β-catenin.[1][3] These events are crucial for the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[1] The involvement of the cAMP/PKA pathway was confirmed by experiments using H89, a specific PKA inhibitor, which significantly attenuated the effects of this compound on melanin production and tyrosinase activity.[1][2]

Quantitative Data: cAMP/PKA Pathway

The following table summarizes the quantitative effects of this compound on key proteins in the cAMP/PKA signaling pathway, as determined by western blot analysis in B16F10 cells.[1]

| Protein | This compound Concentration (µM) | Fold Change vs. Control (Mean ± SD) | Statistical Significance (p-value) |

| p-CREB | 25 | ~1.2 | |

| 50 | ~1.5 | ** | |

| 100 | ~1.8 | *** | |

| p-GSK-3β | 25 | ~1.3 | |

| 50 | ~1.6 | ||

| 100 | ~2.0 | *** | |

| β-catenin | 25 | ~1.4 | * |

| 50 | ~1.9 | ||

| 100 | ~2.5 | ||

| MITF | 25 | ~1.5 | * |

| 50 | ~2.0 | ** | |

| 100 | ~2.8 | ||

| Tyrosinase | 25 | ~1.4 | |

| 50 | ~2.1 | ** | |

| 100 | ~3.0 | *** | |

| TRP-1 | 25 | ~1.3 | |

| 50 | ~1.8 | ** | |

| 100 | ~2.5 | *** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the control group. Data is estimated from graphical representations in the source literature.[1]

Experimental Protocol: Western Blot Analysis

Western blot analysis was employed to quantify the changes in protein expression and phosphorylation.

Protocol:

-

Cell Culture and Treatment: B16F10 cells were cultured and treated with varying concentrations of this compound for 24 hours.[1]

-

Protein Extraction: Cells were harvested and lysed to extract total protein. Protein concentration was determined using a BCA Protein Assay kit.[2]

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, p-GSK-3β, β-catenin, p-p38, p-ERK, p-JNK, and β-actin. Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands was quantified using ImageJ software, with β-actin serving as a loading control.[1]

Signaling Pathway Diagram: cAMP/PKA

Caption: this compound activates the cAMP/PKA pathway.

This compound's Effect on the p38 MAPK Signaling Pathway

In addition to its effects on the cAMP/PKA pathway, this compound also modulates the p38 MAPK signaling cascade. Treatment of B16F10 cells with this compound resulted in a significant increase in the phosphorylation of p38 MAPK.[1][2] The p38 MAPK pathway is known to be involved in the regulation of MITF expression and subsequent melanogenesis.[1] The link between this compound-induced melanogenesis and p38 MAPK activation was confirmed by using the specific p38 inhibitor, SB203580, which reduced the effects of this compound on melanin synthesis and tyrosinase activity.[1] Interestingly, the study also found that this compound's activation of the PKA and p38 signaling pathways appears to be independent of each other.[2][4]

Quantitative Data: p38 MAPK Pathway

The following table summarizes the quantitative effects of this compound on the phosphorylation of p38 MAPK in B16F10 cells.[1]

| Protein | This compound Concentration (µM) | Fold Change vs. Control (Mean ± SD) | Statistical Significance (p-value) |

| p-p38 | 25 | ~1.3 | * |

| 50 | ~1.6 | ** | |

| 100 | ~2.0 | *** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the control group. Data is estimated from graphical representations in the source literature.[1]

Experimental Protocol: p38 MAPK Inhibition Assay

To confirm the role of p38 MAPK in this compound-induced effects, a specific inhibitor was used.

Protocol:

-

Cell Pre-treatment: B16F10 cells were pre-treated with the p38 inhibitor SB203580 (10 µM) for 30 minutes.[1]

-

This compound Treatment: Following pre-treatment, cells were exposed to this compound (100 µM) for 72 hours for melanin and tyrosinase assays, or 24 hours for western blot analysis.[1]

-

Assays: Melanin content, tyrosinase activity, and protein expression (p-p38, tyrosinase, TRP-1, MITF) were measured as previously described.[1]

Signaling Pathway Diagram: p38 MAPK

Caption: this compound activates the p38 MAPK pathway.

Experimental Workflows

The following diagram illustrates the general workflow for investigating the effects of this compound on B16F10 cells.

Caption: General experimental workflow.

Conclusion

This compound demonstrates a multifaceted mechanism of action by concurrently activating the cAMP/PKA and p38 MAPK signaling pathways. This dual activation leads to a synergistic effect on downstream targets, such as the upregulation of MITF and subsequent stimulation of melanogenesis. The data presented in this guide provide a clear and quantitative understanding of these effects. The detailed experimental protocols offer a foundation for researchers to replicate and build upon these findings. The visualization of the signaling pathways and experimental workflows serves to further clarify the complex molecular interactions involved. Further research into the upstream targets of this compound and its effects in other cellular contexts will be crucial for fully realizing its therapeutic potential.

References

- 1. Discovery of this compound as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of this compound as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Neuroprotective Potential of Pinostrobin: A Technical Guide for Researchers

Introduction

Pinostrobin (B192119), a natural bioflavonoid predominantly found in the rhizomes of Boesenbergia rotunda (L.), has emerged as a promising therapeutic agent for neurodegenerative diseases.[1][2] Exhibiting a range of pharmacological properties including antioxidant, anti-inflammatory, and anti-apoptotic activities, this compound has demonstrated significant neuroprotective effects in various preclinical models.[1][3][4] This technical guide provides an in-depth overview of the current research on this compound's neuroprotective mechanisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. This document is intended for researchers, scientists, and professionals in the field of drug development exploring novel neuroprotective strategies.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting inflammatory pathways, and suppressing neuronal apoptosis. It has shown efficacy in models of Parkinson's disease, Alzheimer's disease, and stress-induced cognitive impairment.[1][5][6]

Attenuation of Oxidative Stress

A primary mechanism underlying this compound's neuroprotective action is its potent antioxidant capability. It effectively reduces the overproduction of free radicals and enhances the endogenous antioxidant defense system.[1][2]

-

Direct Radical Scavenging: this compound directly scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to crucial cellular components like lipids, proteins, and DNA.[6]

-

Upregulation of Antioxidant Enzymes: The compound significantly increases the activity and expression of key antioxidant enzymes. In models of Parkinson's disease and chronic stress, treatment with this compound led to elevated levels of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH), while concurrently decreasing levels of Malondialdehyde (MDA), a marker of lipid peroxidation.[1][2][7]

Modulation of Apoptotic Pathways

This compound effectively protects neurons by interfering with the apoptotic cascade, particularly the mitochondrial pathway of cell death.[6][8]

-

Bcl-2 Family Regulation: It modulates the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. By increasing the Bcl-2/Bax ratio, this compound helps to stabilize the mitochondrial membrane potential.[6][8][9]

-

Caspase Inhibition: The compound has been shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[8][9]

-

Suppression of DNA Fragmentation: In cellular models of amyloid-beta (Aβ) toxicity, pretreatment with this compound significantly suppressed the formation of DNA fragmentation, a hallmark of apoptosis.[6][10]

Anti-Inflammatory Activity

Chronic neuroinflammation is a critical factor in the progression of neurodegenerative diseases. This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated by its influence on several critical intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is central to its antioxidant response.

Nrf2/ARE Signaling Pathway

This compound promotes the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway, a master regulator of the cellular antioxidant defense system.[8][9][11] this compound induces the phosphorylation of PI3K/Akt and ERK, which in turn promotes the nuclear translocation of Nrf2.[9][11] Once in the nucleus, Nrf2 binds to the ARE, leading to the upregulated expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[8][9] Pharmacological inhibition of the PI3K/Akt or ERK pathways diminishes the Nrf2 activation and the protective effects of this compound.[9][11]

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in numerous studies. The tables below summarize key findings from both in vitro and in vivo experimental models.

Table 1: Summary of In Vitro Neuroprotective Effects of this compound

| Cell Line | Neurodegenerative Model | This compound Concentration | Key Findings & Quantitative Results | Reference |

| SH-SY5Y | MPP+ induced toxicity (Parkinson's) | Not specified | Decreased apoptosis and cell death; Blocked loss of mitochondrial membrane potential; Reduced Bcl-2/Bax ratio; Suppressed ROS generation. | [9][11] |

| PC12 | Aβ₂₅₋₃₅ induced neurotoxicity (Alzheimer's) | Pretreatment for 2h | Significantly elevated cell viability; Decreased LDH activity; Reduced intracellular ROS and calcium levels; Increased Bcl-2/Bax ratio. | [6][10] |

Table 2: Summary of In Vivo Neuroprotective Effects of this compound

| Animal Model | Neurodegenerative Model | This compound Dosage | Key Findings & Quantitative Results | Reference |

| Zebrafish | MPTP-induced (Parkinson's) | Not specified | Attenuated the loss of dopaminergic neurons and improved behavior. | [8][9][11] |

| Wistar Rats | Chronic Restraint Stress (CRS) | 20 and 40 mg/kg | Ameliorated cognitive impairment; Significantly reduced hippocampal MDA levels; Reversed the decrease in hippocampal SOD and CAT activities. | [1] |